molecular formula C17H26BNO2 B8247757 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No.: B8247757
M. Wt: 287.2 g/mol
InChI Key: LRBLMLMNUJWFPJ-UHFFFAOYSA-N
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Description

Product Overview 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 2223054-86-0) is a sophisticated boronic acid pinacol ester derivative incorporating a piperidine moiety. With the molecular formula C17H26BNO2 and a molecular weight of 287.20 g/mol, this compound is characterized by an ortho-substituted phenyl ring bearing the pinacol boronate group, which is sterically and electronically influenced by the adjacent piperidine nitrogen. This structure is designed for use as a key building block in complex synthetic pathways, particularly in metal-catalyzed cross-coupling reactions. The product is supplied for research and development purposes and must be stored under an inert atmosphere at 2-8°C . Research Applications and Scientific Value This compound is primarily valued in medicinal chemistry and drug discovery for the construction of novel chemical entities via the Suzuki-Miyaura cross-coupling reaction. The presence of the pinacol boronate ester group allows for efficient palladium-catalyzed coupling with a wide range of aryl and heteroaryl halides, enabling the rapid assembly of complex, sterically hindered biaryl systems . The adjacent piperidine ring is a privileged scaffold in pharmacology, frequently found in molecules with biological activity. Incorporating this moiety directly adjacent to the boronate ester creates a unique building block for generating compound libraries aimed at exploring structure-activity relationships around a piperidine core. The ortho-substitution pattern can confer enhanced stability and unique conformational properties to the resulting coupled products, making this reagent particularly useful for synthesizing potential therapeutic candidates and functional materials . Handling and Safety This chemical requires careful handling. It is classified with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation) and the corresponding precautionary measures should be followed, including washing thoroughly after handling and wearing protective gloves/eye protection. It is intended for research use only in a laboratory setting and is strictly not for diagnostic, therapeutic, human, or veterinary use .

Properties

IUPAC Name

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-6-7-11-15(14)19-12-8-5-9-13-19/h6-7,10-11H,5,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBLMLMNUJWFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct method involves palladium-catalyzed borylation of 1-(3-bromophenyl)piperidine with bis(pinacolato)diboron (B₂pin₂). This approach leverages transition-metal catalysis to replace the bromine atom with a boronic ester group.

Experimental Procedure

  • Reactants :

    • 1-(3-Bromophenyl)piperidine (1 equiv)

    • B₂pin₂ (1.2 equiv)

    • Pd(dppf)Cl₂ (5 mol%)

    • KOAc (3 equiv)

    • Solvent: 1,4-dioxane

  • Conditions :

    • Temperature: 80–100°C

    • Duration: 12–24 hours under inert atmosphere

  • Workup :

    • Extract with ethyl acetate

    • Wash with water and brine

    • Dry over Na₂SO₄ and concentrate

  • Yield : ~80% (isolated as a white solid).

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with B₂pin₂, and reductive elimination to form the C–B bond. The use of KOAc as a base facilitates deprotonation, enhancing catalytic efficiency.

Nucleophilic Substitution via Boronic Ester-Functionalized Intermediates

Two-Step Alkylation-Borylation Strategy

This method involves synthesizing a boronic ester-containing phenol intermediate, followed by nucleophilic substitution with a piperidine derivative.

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Reactants : 4-Bromophenol, B₂pin₂, Pd catalyst

  • Yield : 85–90%.

Step 2: Alkylation with N-Chloroethylpiperidine

  • Reactants :

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1 equiv)

    • N-Chloroethylpiperidine hydrochloride (1.2 equiv)

    • K₂CO₃ (2 equiv)

    • Solvent: DMF

  • Conditions :

    • Temperature: 50°C

    • Duration: 6–8 hours

  • Workup :

    • Purify via flash column chromatography (20% EtOAc/hexane).

  • Yield : 61–70%.

Borono-Deamination of Aromatic Amines

Tris(pentafluorophenyl)borane-Catalyzed Method

Aryl amines are converted to boronic esters via diazotization and boronation, bypassing transition metals.

Procedure:

  • Reactants :

    • 3-(Piperidin-1-yl)aniline (1 equiv)

    • B₂pin₂ (4 equiv)

    • B(C₆F₅)₃ (2.5 mol%)

    • Amyl nitrite (1.5 equiv)

    • Solvent: MeCN

  • Conditions :

    • Temperature: 40°C

    • Duration: 15 minutes

  • Workup :

    • Quench with ice, concentrate, and purify via chromatography.

  • Yield : Up to 93%.

Advantages over Traditional Methods

  • Avoids heavy metal residues.

  • Suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Method Catalyst Yield Reaction Time Key Advantage
Miyaura BorylationPd(dppf)Cl₂80%12–24 hHigh selectivity
Nucleophilic SubstitutionNone61–70%6–8 hScalable for alkylpiperidines
Borono-DeaminationB(C₆F₅)₃93%15 minMetal-free, rapid

Chemical Reactions Analysis

Types of Reactions

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can modify the piperidine ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the piperidine ring in pharmaceutical compounds is well-documented for its role in enhancing biological activity. Piperidine derivatives have been associated with various pharmacological effects including analgesic, anti-inflammatory, and antimicrobial activities.

  • Antibacterial Activity : Compounds similar to 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine have shown promising antibacterial effects. For instance, research indicates that piperidine derivatives exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The structural modifications involving boron can further enhance these interactions through improved binding affinities with bacterial targets.
  • Enzyme Inhibition : The piperidine nucleus is known for its enzyme inhibitory properties. Studies have demonstrated that compounds containing this moiety can act as effective inhibitors for enzymes such as acetylcholinesterase and urease . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Material Science

The boron-containing structure of this compound lends itself to applications in material science.

  • Organic Electronics : Boronic esters are crucial in the development of organic semiconductors. The compound's ability to form stable complexes with various substrates makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry : The dioxaborolane structure can be utilized in polymerization processes to create new materials with tailored properties. This includes applications in drug delivery systems where controlled release mechanisms are essential.

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant antimicrobial properties comparable to established antibiotics . This highlights the potential of compounds like this compound in developing new antibacterial agents.

Case Study 2: Enzyme Inhibition

Research focused on the synthesis of piperidine-based compounds showed strong inhibition against urease and acetylcholinesterase enzymes. These findings suggest that structural modifications can enhance the efficacy of existing drugs targeting these enzymes . The presence of the dioxaborolane group may contribute to improved binding interactions.

Mechanism of Action

The mechanism of action of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester moiety can form reversible covalent bonds with diols or other nucleophiles, which is useful in various biochemical applications .

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Substitution

The position of the dioxaborolane group on the phenyl ring significantly impacts reactivity and steric effects:

Compound Name CAS Number Molecular Formula MW (g/mol) Substitution Position Reactivity Notes
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (Target) 2223054-86-0 C₁₇H₂₆BNO₂ 287.20 Ortho Higher steric hindrance; may reduce coupling efficiency in Suzuki reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine 852227-96-4 C₁₇H₂₆BNO₂ 287.21 Para Lower steric hindrance; preferred for cross-coupling due to accessibility

Key Findings :

  • The para-isomer (CAS: 852227-96-4) is more widely used in catalysis due to its linear geometry, which facilitates palladium coordination in Suzuki reactions .
  • The ortho-isomer (Target) may exhibit reduced reactivity in sterically demanding reactions but could offer unique regioselectivity in specific applications .

Substituent Variations on the Piperidine Ring

Modifications to the piperidine nitrogen alter electronic properties and solubility:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Purity Key Properties
1-(Methylsulfonyl)-4-(4-(dioxaborolan-2-yl)phenyl)piperidine 1428329-80-9 C₁₈H₂₈BNO₄S 365.30 Methylsulfonyl 97% Enhanced electron-withdrawing effect; improved stability
1-((4-(Dioxaborolan-2-yl)phenyl)sulfonyl)piperidine 1033743-79-1 C₁₇H₂₅BNO₄S 349.19 Sulfonyl 96.5–100% Increased acidity; potential for hydrogen bonding

Key Findings :

  • These derivatives are less basic than the parent piperidine compound, altering solubility in polar solvents.

Linker Modifications: Direct vs. Benzyl Attachment

The presence of a methylene linker between the phenyl and piperidine groups influences flexibility:

Compound Name CAS Number Molecular Formula MW (g/mol) Linker Purity Notes
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine N/A C₁₈H₂₈BNO₂ 301.24 Benzyl 97% Increased flexibility; potential for enhanced binding in drug design
Target Compound (Direct Attachment) 2223054-86-0 C₁₇H₂₆BNO₂ 287.20 None 97% Rigid structure; limited conformational freedom

Key Findings :

  • Benzyl-linked analogs (e.g., CAS: N/A in ) may improve bioavailability due to greater flexibility .
  • Direct attachment (Target) offers rigidity, advantageous in crystallography or scaffold-based drug design.

Heterocyclic Replacements: Phenyl vs. Pyridine/Pyrrole

Replacing the phenyl ring with heterocycles alters electronic and steric profiles:

Compound Name CAS Number Molecular Formula MW (g/mol) Heterocycle Key Features
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine 871125-86-9 C₁₅H₂₄BN₃O₂ 289.18 Pyridine Dual nitrogen atoms; increased basicity
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl)piperidine 1241950-72-0 C₂₂H₃₆BFN₂O₂Si 418.43 Pyrrole Electron-rich ring; altered reactivity in couplings

Key Findings :

  • Pyridine-based analogs (e.g., 871125-86-9) exhibit stronger coordination to transition metals, enhancing catalytic activity .
  • Pyrrole derivatives (e.g., 1241950-72-0) may participate in π-π stacking interactions, useful in materials science .

Biological Activity

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, mechanisms of action, and biological implications based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H24BNO2
  • Molecular Weight : 285.29 g/mol
  • IUPAC Name : this compound

The presence of the dioxaborolane moiety contributes to its unique reactivity and biological properties.

This compound exhibits various biological activities primarily through its interactions with cellular targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles in biological systems.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (TNBC)0.12620
MCF10A (Normal)2.50

The selectivity index indicates a significant difference in potency between cancerous and non-cancerous cells, suggesting a favorable therapeutic window.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific enzymes involved in cancer progression. For example:

  • Matrix Metalloproteinases (MMPs) : Inhibition of MMP-2 and MMP-9 was noted, which are crucial for tumor invasion and metastasis.

Inhibition assays revealed IC50 values indicating moderate potency against these enzymes:

EnzymeIC50 (µM)
MMP-28.00
MMP-97.50

In Vivo Studies

A notable study evaluated the compound's efficacy in a mouse model of breast cancer. Mice inoculated with MDA-MB-231 cells were treated with varying doses of the compound. The results indicated:

  • Tumor Volume Reduction : A significant reduction in tumor volume was observed compared to control groups.
Treatment GroupTumor Volume (mm³)Reduction (%)
Control1200-
Low Dose (10 mg/kg)80033
High Dose (40 mg/kg)40067

These findings support the compound's potential as a therapeutic agent in cancer treatment.

Safety Profile

Preliminary toxicity studies have demonstrated that the compound has a favorable safety profile:

  • Acute Toxicity : No significant adverse effects were observed at doses up to 2000 mg/kg in mice.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine?

Answer:
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A two-step approach is often employed:

Borylation of Halogenated Precursors : A brominated phenylpiperidine intermediate reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like 1,4-dioxane or THF at 80–100°C. This step introduces the boronic ester group .

Purification : Column chromatography (e.g., using methanol/dichloromethane gradients) or recrystallization ensures high purity (>95%) .
Key reaction parameters include catalyst loading (1–5 mol%), stoichiometric control of diboron reagents (1.2–1.5 equivalents), and inert atmosphere to prevent boronic ester hydrolysis .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.4 ppm confirm the tetramethyl groups of the dioxaborolane ring. Aromatic protons (δ 6.5–8.0 ppm) and piperidine protons (δ 2.5–4.0 ppm) validate the core structure .
    • ¹³C NMR : Signals for the boron-bound carbon (~85 ppm) and quaternary carbons in the dioxaborolane ring are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺) and isotopic pattern consistent with boron .
  • Melting Point : Reported mp 156–157°C (for analogous derivatives) serves as a purity indicator .

Advanced: How can competing reaction pathways (e.g., homocoupling) be minimized during Suzuki-Miyaura coupling?

Answer:
Competing pathways arise from improper stoichiometry or catalyst deactivation. Mitigation strategies include:

  • Precise Stoichiometry : Use 1.2–1.5 equivalents of bis(pinacolato)diboron to favor cross-coupling over homocoupling .
  • Catalyst Optimization : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligands (e.g., SPhos) enhance selectivity and reduce side reactions .
  • Oxygen-Free Conditions : Rigorous degassing of solvents and nitrogen/argon sparging prevent boronic acid oxidation .
  • Temperature Control : Maintaining 80–100°C ensures kinetic favorability for cross-coupling .

Advanced: What are the stability considerations for this compound under varying pH and solvent conditions?

Answer:

  • Hydrolysis Sensitivity : The boronic ester hydrolyzes in aqueous acidic or basic conditions, forming boronic acids. Storage in anhydrous solvents (e.g., THF, DCM) under nitrogen is critical .
  • Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature storage (<4°C) for long-term stability .
  • Light Sensitivity : UV exposure may degrade the piperidine moiety; amber glassware or opaque containers are recommended .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use respiratory protection if airborne particles are generated .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How is this compound utilized in the development of charge-transfer materials or coordination complexes?

Answer:

  • Coordination Chemistry : The boronic ester acts as a ligand for transition metals (e.g., Fe²⁺, Ru²⁺) in terpyridine-like complexes, enabling applications in catalysis or molecular electronics .
  • Charge-Transfer Dyads : Coupling with electron-deficient moieties (e.g., benzonitrile, triazine) via Suzuki-Miyaura reactions creates meta-terphenyl-linked donor-acceptor systems. These exhibit tunable intramolecular charge transfer (ICT) for optoelectronic devices .
  • Photophysical Studies : Time-resolved fluorescence and transient absorption spectroscopy quantify ICT efficiency .

Advanced: What methodological challenges arise when incorporating this compound into heterocyclic drug candidates?

Answer:

  • Boronic Ester Reactivity : Competing protodeboronation or hydrolysis during coupling with heterocycles (e.g., pyrazines, pyridines) requires anhydrous conditions and fast reaction kinetics .
  • Purification Complexity : Polar byproducts (e.g., pinacol) complicate isolation; silica gel chromatography with ethyl acetate/hexane gradients is effective .
  • Biological Testing : For antimicrobial assays, ensure boronic ester stability in nutrient agar media (pH 6–8) to avoid false negatives .

Basic: How can researchers optimize reaction yields for derivatives of this compound?

Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to identify optimal combinations .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining yields >80% .
  • Workup Optimization : Liquid-liquid extraction (e.g., DCM/water) removes unreacted diboron reagents prior to chromatography .

Advanced: What computational tools are used to predict the reactivity or spectroscopic properties of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software models the boronic ester’s Lewis acidity and electron density distribution, aiding reaction mechanism studies .
  • NMR Prediction Tools : ACD/Labs or MestReNova predicts ¹H/¹³C shifts, reducing experimental characterization time .
  • Molecular Dynamics (MD) : Simulates stability in solvent environments (e.g., water vs. DMSO) to guide storage protocols .

Basic: What are the key differences in reactivity between this compound and simpler boronic esters (e.g., pinacolborane)?

Answer:

  • Steric Effects : The tetramethyl dioxaborolane group enhances steric protection of boron, reducing unintended protodeboronation compared to pinacolborane .
  • Electronic Effects : The piperidine ring’s electron-donating nature increases boronic ester nucleophilicity, accelerating Suzuki-Miyaura couplings .
  • Solubility : The phenylpiperidine moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions with hydrophilic substrates .

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